2-Methyl-4'-piperidinomethyl benzophenone
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Overview
Description
2-Methyl-4’-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H23NO and a molecular weight of 293.4 g/mol. This compound has garnered attention for its wide range of applications in different fields of research and industry.
Scientific Research Applications
2-Methyl-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its analgesic and anti-inflammatory effects, which may be useful in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and methylating agents under controlled conditions. The specific synthetic routes and reaction conditions can vary, but common methods include:
Step 1: Preparation of the benzophenone derivative by reacting benzophenone with appropriate substituents.
Step 2: Introduction of the piperidine moiety through nucleophilic substitution reactions.
Step 3: Methylation of the piperidine nitrogen to obtain the final product.
Industrial Production Methods
Industrial production of 2-Methyl-4’-piperidinomethyl benzophenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-Methyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to cannabinoid receptors: Acting as a potent agonist, which is responsible for its psychoactive effects.
Inhibit enzymes: Such as cyclooxygenase (COX), leading to its anti-inflammatory properties.
Modulate signaling pathways: Involved in pain perception and inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A parent compound with similar structural features but lacking the piperidine moiety.
4’-Piperidinomethyl benzophenone: Similar structure but without the methyl group on the benzene ring.
2-Methyl benzophenone: Lacks the piperidine moiety but has the methyl group on the benzene ring.
Uniqueness
2-Methyl-4’-piperidinomethyl benzophenone is unique due to the presence of both the piperidine moiety and the methyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-3-4-8-19(16)20(22)18-11-9-17(10-12-18)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDRKNUTYFYMGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642672 |
Source
|
Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-93-9 |
Source
|
Record name | Methanone, (2-methylphenyl)[4-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-93-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Methylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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